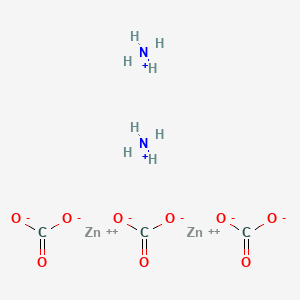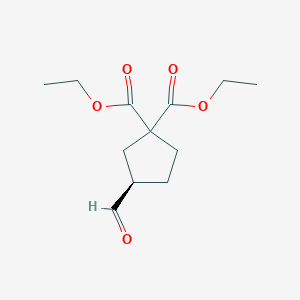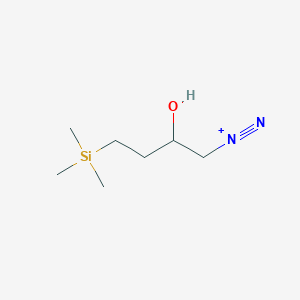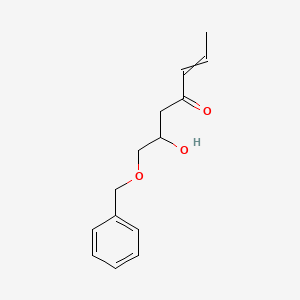![molecular formula C12H13ClF3IO B12527900 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide CAS No. 653578-52-0](/img/structure/B12527900.png)
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nucleophilic Substitution:
Ether Formation: The phenoxy group is introduced by reacting the benzene derivative with a suitable phenol derivative.
Iodination: Finally, the iodide group is introduced through a halogen exchange reaction, typically using sodium iodide in acetone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the phenoxy group to a phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium carbonate in dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc amalgam, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can produce a thioether derivative, while oxidation with potassium permanganate can introduce a carboxyl group.
科学的研究の応用
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced performance characteristics.
作用機序
The mechanism of action of 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. The phenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoropropylbenzene: Similar structure but lacks the phenoxy and iodide groups.
2-Chloro-4-(3,3,3-trifluoropropyl)phenol: Contains the phenol group instead of the phenoxy group.
3,3,3-Trifluoropropyl iodide: Lacks the aromatic ring and phenoxy group.
Uniqueness
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoropropyl group enhances its stability and lipophilicity, while the phenoxy and iodide groups provide versatile sites for further chemical modifications.
特性
CAS番号 |
653578-52-0 |
|---|---|
分子式 |
C12H13ClF3IO |
分子量 |
392.58 g/mol |
IUPAC名 |
2-chloro-1-(3-iodopropoxy)-4-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C12H13ClF3IO/c13-10-8-9(4-5-12(14,15)16)2-3-11(10)18-7-1-6-17/h2-3,8H,1,4-7H2 |
InChIキー |
SZPXLTPDVMBBDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC(F)(F)F)Cl)OCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)

![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)


![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)

![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
